Cas no 2418674-73-2 (Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate)

Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate is a fluorosulfonate ester derivative with a piperazine-substituted benzoate core. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorosulfonyloxy group enhances its reactivity as an electrophile, facilitating selective functionalization in cross-coupling or substitution reactions. The tert-butyl ester moiety provides stability and controlled deprotection under mild acidic conditions. The piperazine ring offers versatility for further derivatization, making this compound valuable in medicinal chemistry for constructing bioactive scaffolds. Its well-defined structure and functional group compatibility contribute to its utility in complex synthetic pathways.
Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate structure
2418674-73-2 structure
Product Name:Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate
CAS No:2418674-73-2
MF:C16H23FN2O5S
MW:374.427626848221
CID:5677479
PubChem ID:165832689
Update Time:2025-10-18

Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate
    • 2418674-73-2
    • EN300-26628442
    • Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate
    • Inchi: 1S/C16H23FN2O5S/c1-11-13(19-7-5-18-6-8-19)9-12(15(20)23-16(2,3)4)10-14(11)24-25(17,21)22/h9-10,18H,5-8H2,1-4H3
    • InChI Key: HXTCESFHCOTLIM-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(OC1=CC(C(=O)OC(C)(C)C)=CC(=C1C)N1CCNCC1)F

Computed Properties

  • Exact Mass: 374.13117117g/mol
  • Monoisotopic Mass: 374.13117117g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 566
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 93.3Ų

Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26628442-1g
2418674-73-2
1g
$0.0 2023-09-12
Enamine
EN300-26628442-1.0g
tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate
2418674-73-2 95.0%
1.0g
$0.0 2025-03-20

Additional information on Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate

Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate: A Comprehensive Overview

Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate, also known by its CAS number 2418674-73-2, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorosulfonyl oxy substituent, and a piperazine ring. The combination of these functional groups makes it a versatile molecule with promising properties in drug design and material science.

The synthesis of Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate involves a series of intricate chemical reactions, including nucleophilic substitution, Friedel-Crafts acylation, and coupling reactions. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various solvent systems and catalysts to optimize the reaction conditions, ensuring scalability for industrial production.

One of the most notable features of this compound is its pharmacological activity. Studies have shown that Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate exhibits potent inhibitory effects on several enzymes, making it a potential candidate for the development of novel therapeutic agents. For instance, it has demonstrated significant activity against kinases, which are key targets in cancer treatment. Additionally, its ability to modulate ion channels suggests its potential role in treating neurological disorders such as epilepsy and chronic pain.

The fluorosulfonyl group in the molecule contributes to its high lipophilicity and bioavailability, which are critical factors for drug candidates. Recent research has focused on modifying the substituents on the benzoate ring to enhance these properties further. For example, introducing electron-withdrawing groups has been shown to improve the compound's solubility and permeability across biological membranes.

In terms of applications, Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-y l)benzoate has been explored as a precursor for more complex molecules in medicinal chemistry. Its piperazine ring provides a scaffold for attaching additional functional groups, enabling the creation of diverse bioactive compounds. This versatility has made it a valuable building block in combinatorial chemistry libraries.

From an environmental perspective, the degradation pathways of this compound have been studied to assess its ecological impact. Research indicates that under certain conditions, it undergoes hydrolysis to form less toxic byproducts. However, further investigations are required to fully understand its long-term effects on ecosystems.

In conclusion, Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin -1-y l)benzoate represents a promising compound with wide-ranging applications in both academia and industry. Its unique structure and versatile properties make it an attractive target for further research and development. As new insights into its synthesis, activity, and applications continue to emerge, this compound is poised to play a significant role in advancing modern medicine and materials science.

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